

# Application Notes and Protocols: 1,3,5-Triazine Derivatives as Anticancer Agents

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## Compound of Interest

Compound Name: 1,3,5-Triazine-2,4(1H,3H)-dione

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## For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents.<sup>[1][2][3]</sup> The versatility of the triazine core allows for three points of modification, enabling the synthesis of a diverse library of compounds with a wide range of biological activities.<sup>[1]</sup> Several 1,3,5-triazine derivatives have demonstrated significant antitumor activity by targeting various key signaling pathways implicated in cancer progression.<sup>[1][2][4]</sup> Notably, three s-triazine derivatives, altretamine, gedatolisib, and enasidenib, have received approval for the treatment of refractory ovarian cancer, metastatic breast cancer, and leukemia, respectively, underscoring the clinical potential of this class of compounds.<sup>[1][2]</sup>

These application notes provide an overview of the anticancer applications of 1,3,5-triazine derivatives, focusing on their mechanisms of action, and include detailed experimental protocols for their evaluation.

## Data Presentation: Anticancer Activity of 1,3,5-Triazine Derivatives

The following tables summarize the in vitro anticancer activity of various 1,3,5-triazine derivatives against different cancer cell lines. The data is presented as IC<sub>50</sub> values, which

represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: EGFR Tyrosine Kinase Inhibitors

Compound	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference
13	Breast Cancer Cells	8.45 ± 0.65	[1]
14	Breast Cancer Cells	2.54 ± 0.22	[1]
15	EGFR Enzyme	0.3051	[1]
16	EGFR Enzyme	0.2869	[1]
17	EGFR Enzyme	0.2294	[1]
21	EGFRWT	0.22 ± 0.05	[1]
21	EGFRT790M	0.18 ± 0.11	[1]
13c	MCF-7 (Breast)	8.04	[5]
13c	A549 (Lung)	12.24	[5]
Compound 5f	EGFR-Tyrosine Kinase	0.3951	[6]
Compound 5g	EGFR-Tyrosine Kinase	0.2869	[6]
Compound 5h	EGFR-Tyrosine Kinase	0.2294	[6]

Table 2: PI3K/mTOR Pathway Inhibitors

Compound	Target	IC <sub>50</sub> (nM)	Reference
32	PI3Kα	0.32	[1]
Compound 6h	PI3Kα	Not specified	[7]
Compound 6	PI3Kγ	6.90 μM	

Table 3: Dihydrofolate Reductase (DHFR) Inhibitors

Compound	Cancer Cell Line	IC <sub>50</sub> (nM)	Reference
8e	A549 (Lung)	50	[8]
9a	A549 (Lung)	42	[8]
10e	A549 (Lung)	62	[8]
11e	A549 (Lung)	28	[8]

Table 4: Other 1,3,5-Triazine Derivatives with Anticancer Activity

Compound	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference
4f	MDA-MB-231 (Breast)	6.25	[9]
4k	MDA-MB-231 (Breast)	8.18	[9]
11	SW480 (Colorectal)	5.85	[10]
Compounds 7a-f	HCT-116 (Colorectal)	8.8 - 19.5	[11]
Compound 6b	A549 (Lung)	9.61	[12]
Compound 6b	MCF-7 (Breast)	22.68	[12]

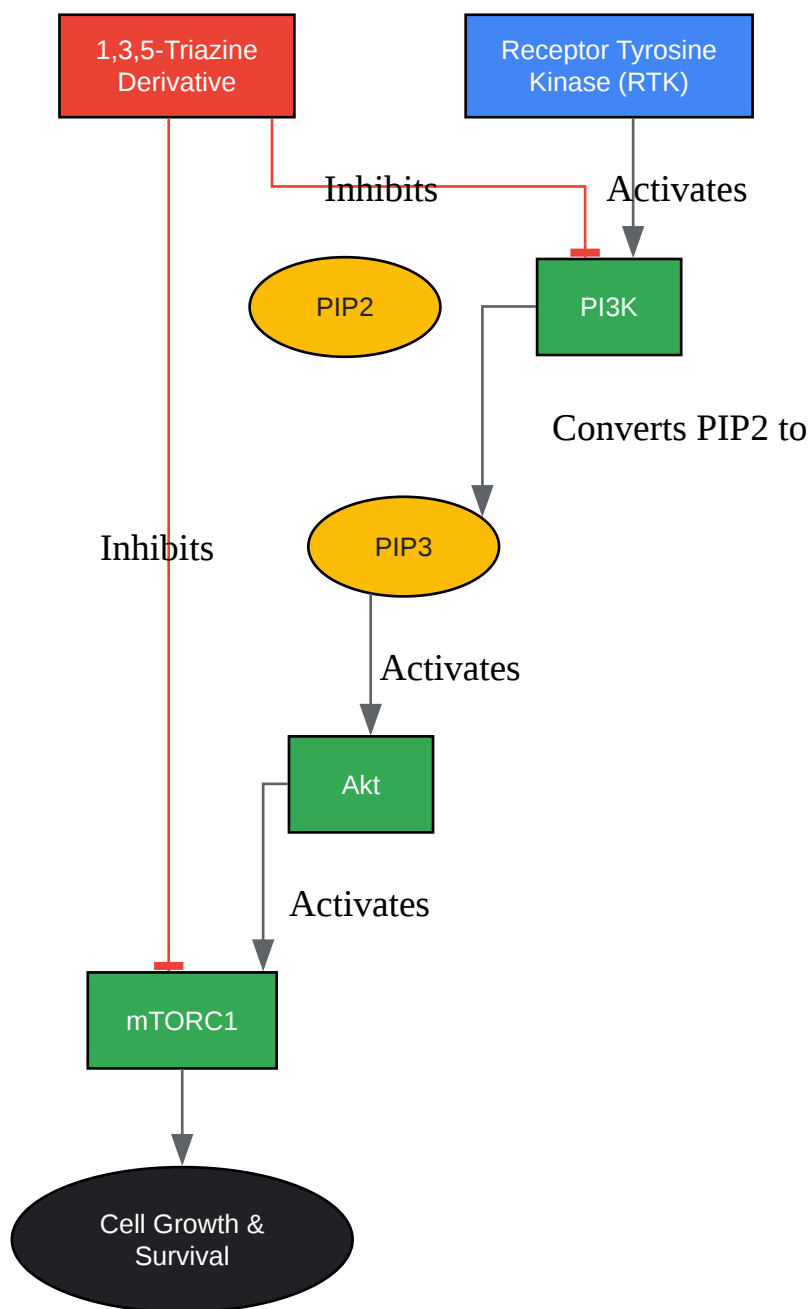
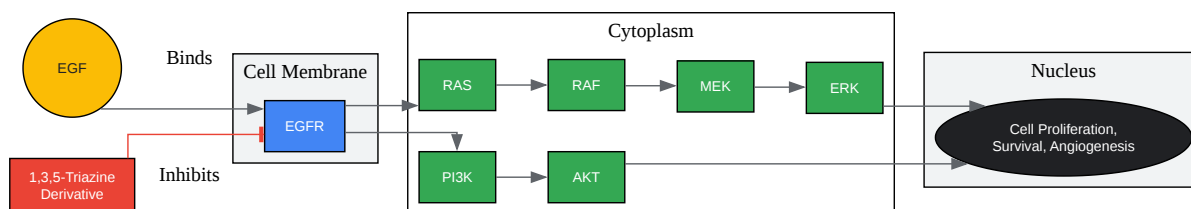
## Signaling Pathways and Mechanisms of Action

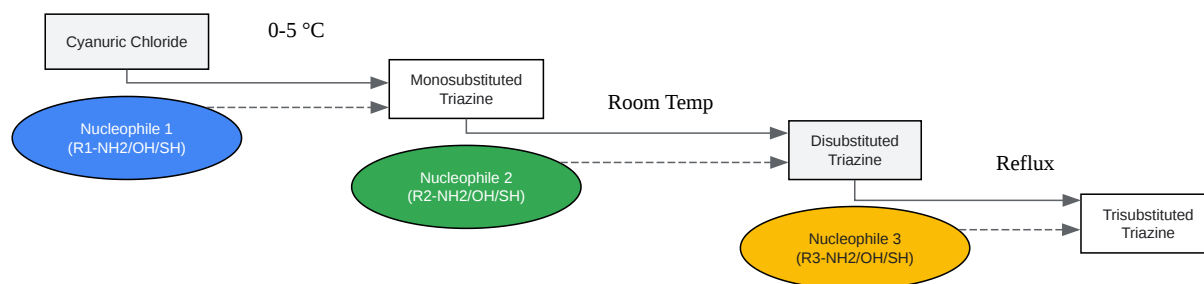
1,3,5-triazine derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary mechanisms of action include the inhibition of key enzymes such as receptor tyrosine kinases (e.g., EGFR), lipid kinases (e.g., PI3K), and enzymes involved in nucleotide synthesis (e.g., DHFR).

### EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Overexpression or

mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Several 1,3,5-triazine derivatives have been developed as potent EGFR inhibitors.[1]





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